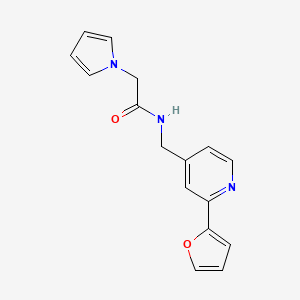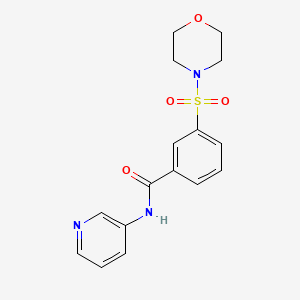
3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a morpholinylsulfonyl group and a pyridinyl group. Morpholine is a common solvent used in chemical synthesis, known for its polar nature and basicity . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, food flavorings, dyes, rubber chemicals, and more .
Applications De Recherche Scientifique
Antibiotic Activity Modulation
A study on the modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, which are closely related to "3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide," shows significant antimicrobial properties. For instance, the combination of sulfonamides with amikacin against Pseudomonas aeruginosa resulted in a substantial reduction in the minimum inhibitory concentration, indicating potential for combating antibiotic resistance (Oliveira et al., 2015).
Electronic Materials for Organic LEDs
Research into new sulfone-based electron-transport materials with high triplet energy for use in blue phosphorescent organic light-emitting diodes (OLEDs) demonstrates the versatility of sulfonamides in electronic applications. These materials, including compounds with morpholine groups, offer improved performance for OLEDs, highlighting their importance in developing more efficient electronic devices (Jeon et al., 2014).
Metal Oxide Solubilization
Ionic liquids functionalized with morpholine and related groups have shown efficacy in dissolving metal oxides, suggesting applications in metal recovery and recycling. These ionic liquids' unique properties allow for the selective dissolution of metal oxides, offering a novel approach to metal processing and recycling (Nockemann et al., 2008).
Antineoplastic Agents
The spontaneous chemical transformation of arylsulfonylhydrazones, similar in structure to "this compound," has been linked to anticancer activity. This research points to the potential of these compounds in developing new antineoplastic agents, offering a novel pathway for cancer treatment (Shiba et al., 1983).
Phosphoinositide 3-Kinase Inhibition
A series of novel thiazolo[5,4-b]pyridine derivatives, including morpholinyl substituted analogs, have been synthesized and tested for their inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds have shown potent PI3K inhibitory activity, highlighting their potential in treating diseases related to PI3K/AKT/mTOR pathway dysregulation (Xia et al., 2020).
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-4-2-6-17-12-14)13-3-1-5-15(11-13)24(21,22)19-7-9-23-10-8-19/h1-6,11-12H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNINEQFIQHZJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)
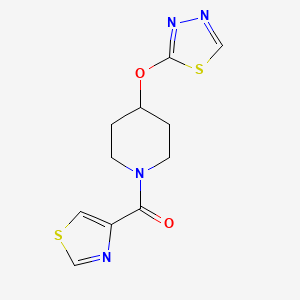
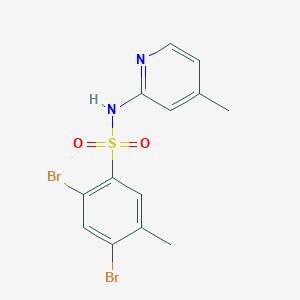
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)
![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)
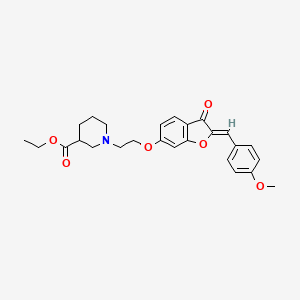
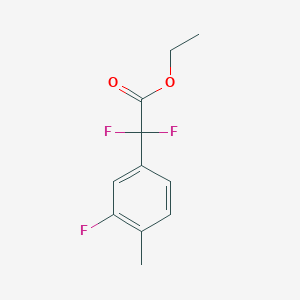
![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)
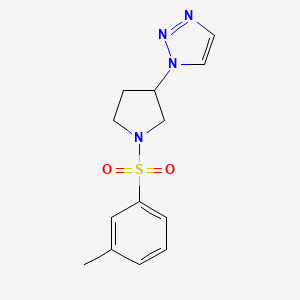
![7-Cyclopropyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)


![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)
